

4-Formyl-2-methoxyphenyl methanesulfonate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

4-Formyl-2-methoxyphenyl
methanesulfonate

Cat. No.:

B1333864

Get Quote

An In-depth Technical Guide to 4-Formyl-2-methoxyphenyl methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Formyl-2-methoxyphenyl methanesulfonate**, a versatile organic compound. Due to the limited availability of specific experimental data for this molecule, this guide combines established information with theoretical applications and generalized experimental protocols relevant to its structural class.

Chemical Identity and Properties

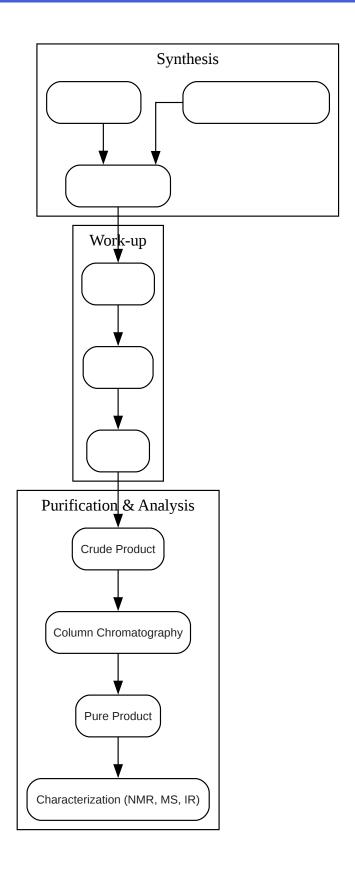
4-Formyl-2-methoxyphenyl methanesulfonate is a derivative of vanillin, a widely used flavoring agent, and possesses functional groups that make it a valuable intermediate in organic synthesis.

Property	Value	Reference
CAS Number	52200-05-2	[1][2]
Molecular Formula	C ₉ H ₁₀ O ₅ S	
Molecular Weight	230.24 g/mol	[1]
IUPAC Name	(4-formyl-2-methoxyphenyl) methanesulfonate	
Synonyms	Methanesulfonic acid, 4- formyl-2-methoxy-phenyl ester	[2]

Potential Applications in Research and Drug Development

While specific applications for **4-Formyl-2-methoxyphenyl methanesulfonate** are not extensively documented, its structure suggests several potential uses in drug discovery and medicinal chemistry. The methanesulfonate group is a good leaving group, making the compound a useful precursor for the synthesis of a variety of derivatives. The aldehyde functionality can be readily modified to introduce diverse chemical moieties.

The vanillin scaffold, from which this compound is derived, is present in a number of molecules with known biological activities. This suggests that derivatives of **4-Formyl-2-methoxyphenyl methanesulfonate** could be explored for various therapeutic areas.


Synthesis and Characterization: A Generalized Approach

A plausible synthetic route to **4-Formyl-2-methoxyphenyl methanesulfonate** involves the reaction of vanillin with methanesulfonyl chloride in the presence of a base. The following sections outline a general experimental protocol for its synthesis and characterization.

Synthetic Workflow

The diagram below illustrates a typical workflow for the synthesis and purification of **4-Formyl-2-methoxyphenyl methanesulfonate**.

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and purification of **4-Formyl-2-methoxyphenyl methanesulfonate**.

Experimental Protocol: A Representative Synthesis

Materials:

- Vanillin
- · Methanesulfonyl chloride
- Triethylamine (or other suitable base)
- Dichloromethane (or other suitable solvent)
- Saturated aqueous sodium bicarbonate solution
- · Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

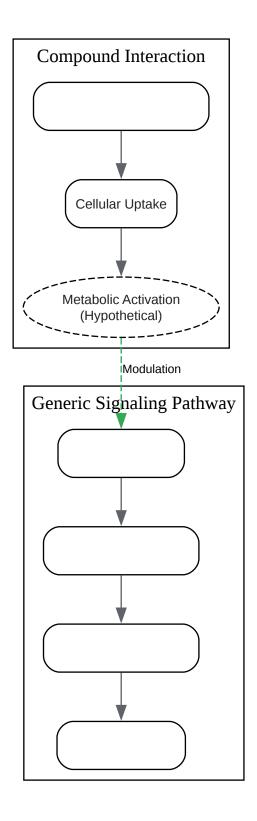
Procedure:

- Reaction Setup: Dissolve vanillin in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.
- Addition of Base: Add triethylamine to the solution.
- Addition of Mesyl Chloride: Add methanesulfonyl chloride dropwise to the cooled solution.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
 Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Purification: Concentrate the dried organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
- Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Expected Characterization Data

The following table summarizes the expected spectroscopic data for **4-Formyl-2-methoxyphenyl methanesulfonate** based on its structure.


Technique	Expected Data
¹H NMR	Signals corresponding to the aldehydic proton, aromatic protons, methoxy protons, and the methyl protons of the methanesulfonate group.
¹³ C NMR	Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and the methyl carbon of the methanesulfonate group.
Mass Spec (ESI-MS)	A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H] ⁺ or [M+Na] ⁺).
IR Spectroscopy	Characteristic absorption bands for the C=O stretch of the aldehyde, C-O-C stretching of the ether, and S=O stretching of the sulfonate ester.

Potential Signaling Pathway Interactions: A Hypothetical Framework

Given that vanillin and its derivatives have been reported to exhibit a range of biological activities, it is plausible that **4-Formyl-2-methoxyphenyl methanesulfonate** could interact with various cellular signaling pathways. The diagram below presents a hypothetical

relationship where this compound, after appropriate cellular uptake and potential metabolic activation, could modulate a generic signaling pathway.

Click to download full resolution via product page

Caption: Hypothetical modulation of a cellular signaling pathway by **4-Formyl-2-methoxyphenyl methanesulfonate**.

This guide provides a foundational understanding of **4-Formyl-2-methoxyphenyl methanesulfonate** for research and development purposes. Further experimental investigation is necessary to fully elucidate its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. 4-Formyl-2-methoxyphenyl benzoate | C15H12O4 | CID 4330388 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Formyl-2-methoxyphenyl methanesulfonate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333864#4-formyl-2-methoxyphenyl-methanesulfonate-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com